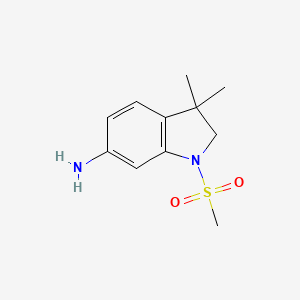
Methyl (2S)-2-(benzylamino)-4-methylpentanoate
Vue d'ensemble
Description
Methyl (2S)-2-(benzylamino)-4-methylpentanoate is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a benzylamino group attached to the second carbon of a valeric acid methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-(benzylamino)-4-methylpentanoate typically involves the reaction of 4-methylvaleric acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond. The resulting intermediate is then esterified using methanol and an acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-2-(benzylamino)-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (2S)-2-(benzylamino)-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of Methyl (2S)-2-(benzylamino)-4-methylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Amino)-4-methylvaleric acid methyl ester
- 2-(Benzylamino)-3-methylvaleric acid methyl ester
- 2-(Benzylamino)-4-ethylvaleric acid methyl ester
Uniqueness
Methyl (2S)-2-(benzylamino)-4-methylpentanoate is unique due to the specific positioning of the benzylamino group and the methyl group on the valeric acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C14H21NO2 |
|---|---|
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
methyl 2-(benzylamino)-4-methylpentanoate |
InChI |
InChI=1S/C14H21NO2/c1-11(2)9-13(14(16)17-3)15-10-12-7-5-4-6-8-12/h4-8,11,13,15H,9-10H2,1-3H3 |
Clé InChI |
LITWZVHRFAQHQA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)OC)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details












Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Bromo-6-nitrofuro[3,2-c]pyridin-7-ol](/img/structure/B8449927.png)


![N-[4-(3-Chloropropoxy)phenyl]carbamic acid ethyl ester](/img/structure/B8449961.png)

![1-(4-Bromophenyl)-4-(iodomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B8449988.png)

![1-Cyclopropyl-7-(2,5-diazabicyclo[2.2.1]heptan-2-yl)-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B8449998.png)






